molecular formula C17H9ClO B1607244 3-Chloro-7H-benzo[de]anthracen-7-one CAS No. 6409-44-5

3-Chloro-7H-benzo[de]anthracen-7-one

Cat. No.: B1607244
CAS No.: 6409-44-5
M. Wt: 264.7 g/mol
InChI Key: QLCFFBOGHZDLGO-UHFFFAOYSA-N
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Description

3-Chloro-7H-benzo[de]anthracen-7-one is a chlorinated derivative of 7H-Benz[de]anthracen-7-one, a polycyclic aromatic ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7H-benzo[de]anthracen-7-one typically involves the chlorination of 7H-Benz[de]anthracen-7-one. This can be achieved through electrophilic aromatic substitution reactions using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as ferric chloride to facilitate the chlorination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7H-benzo[de]anthracen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-7H-benzo[de]anthracen-7-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-7H-benzo[de]anthracen-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    7H-Benz[de]anthracen-7-one: The parent compound without the chlorine substitution.

    3-Methoxy-7H-benz[de]anthracen-7-one: A methoxy-substituted derivative.

    3-Phenylethynyl-7H-benz[de]anthracen-7-one: A phenylethynyl-substituted derivative.

Uniqueness

3-Chloro-7H-benzo[de]anthracen-7-one is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-chlorinated counterparts. The chlorine substitution can enhance the compound’s stability, solubility, and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

6409-44-5

Molecular Formula

C17H9ClO

Molecular Weight

264.7 g/mol

IUPAC Name

3-chlorobenzo[b]phenalen-7-one

InChI

InChI=1S/C17H9ClO/c18-15-9-8-11-10-4-1-2-5-12(10)17(19)14-7-3-6-13(15)16(11)14/h1-9H

InChI Key

QLCFFBOGHZDLGO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O

6409-44-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 10g amount of benzanthrone was dissolved in a solvent mixture of 100g acetic acid and 100 g of water. 6 g of potassium chlorate was added to the solution and the mixture was heated and stirred at 90°-95° C for 2 hours. 12 g of conc. hydrochloric acid was added dropwise to the mixture during 1 hour and 20 minutes. After the addition, the mixture was stirred for 1 hour to complete the reaction. The reaction mixture was cooled, filtered, washed with water and dried. The product was recrystallized from chlorobenzene to obtain 3-chlorobenzanthrone having a melting point of 179°-190° C (orange needle crystals).
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